

Structure-Activity Relationship (SAR) of Nicotinonitrile Derivatives: A Technical Comparison Guide

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Compound of Interest

Compound Name:	2-Chloro-5-(4-chlorophenyl)nicotinonitrile
CAS No.:	35982-99-1
Cat. No.:	B1596755

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Executive Summary

The nicotinonitrile (3-cyanopyridine) scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets through specific hydrogen bonding and hydrophobic interactions. This guide focuses on 2-amino-3-cyanopyridine derivatives, analyzing their superior performance as PIM-1 Kinase Inhibitors compared to broad-spectrum standards like Staurosporine, and their emerging utility as antimicrobial agents.

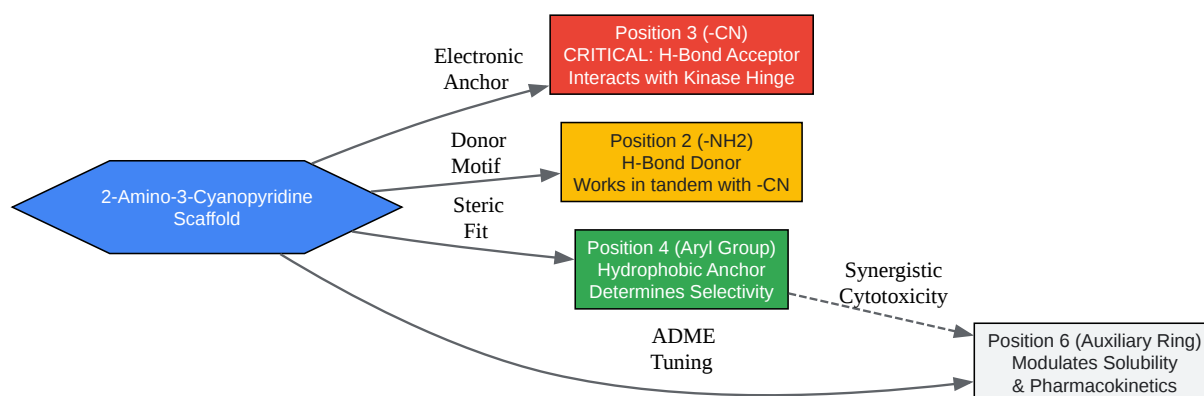
Key Differentiator: Unlike non-specific kinase inhibitors, the nicotinonitrile core offers a tunable "hinge-binding" motif (the 2-amino and 3-cyano groups) that can be chemically modulated to achieve nanomolar selectivity against PIM-1 and VEGFR-2 kinases.

The Nicotinonitrile Pharmacophore: Anatomy of Activity[1][2][3]

The core efficacy of this class stems from the 2-amino-3-cyanopyridine skeleton. The SAR is driven by four critical positions that dictate the molecule's electronic and steric fit within a receptor pocket.

SAR Logic Map

- Position 3 (Cyano group, -CN): The critical pharmacophore. It acts as a hydrogen bond acceptor, often interacting with the backbone NH of the kinase hinge region (e.g., Glu121 in PIM-1). Removal or hydrolysis of this group drastically reduces potency.
- Position 2 (Amino group, -NH₂): Acts as a hydrogen bond donor. It works in tandem with the 3-CN group to form a "donor-acceptor" motif essential for high-affinity binding. Alkylation here (e.g., -NHMe) can improve lipophilicity but may alter H-bond geometry.
- Position 4 (Aryl/Heteroaryl substituent): The "Hydrophobic Anchor." A bulky aromatic group (e.g., 4-chlorophenyl, naphthyl) at this position occupies the hydrophobic pocket of the enzyme. Electron-withdrawing groups (Cl, Br, NO₂) here typically enhance activity by increasing the acidity of the ring system or via halogen bonding.
- Position 6 (Auxiliary Aryl group): Modulates solubility and pharmacokinetic properties. Electron-donating groups (e.g., -OMe) at the para-position of the phenyl ring at C-6 often improve potency against cancer cell lines like MCF-7.



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Figure 1: Functional decomposition of the 2-amino-3-cyanopyridine scaffold. The 3-CN and 2-NH₂ groups form the primary binding motif.

Comparative Analysis: Anticancer Potency (Kinase Inhibition)

The most significant application of nicotinonitrile derivatives is in the inhibition of PIM-1 Kinase, a proto-oncogene overexpressed in leukemia and prostate cancer.

The Competitor: Staurosporine

- Staurosporine is a potent but non-selective pan-kinase inhibitor. Its lack of selectivity leads to significant off-target toxicity, limiting its clinical utility.

The Product: 2-Amino-3-Cyanopyridine Derivatives (e.g., Compound 7h, 8f)

Recent studies demonstrate that specific nicotinonitrile derivatives achieve sub-micromolar to nanomolar inhibition of PIM-1, comparable to Staurosporine but with potentially better selectivity profiles due to the specific hinge-binding geometry of the cyanopyridine ring.

Performance Data: PIM-1 Kinase Inhibition () [3]

Compound Class	Specific Derivative	Target Cell Line / Enzyme	Value	Potency vs. Standard
Standard	Staurosporine	PIM-1 Kinase	0.016 - 0.280	Baseline (High Potency)
Nicotinonitrile	Compound 7h (Naphthyl analog)	PIM-1 Kinase	0.281	Comparable (1:1 Equivalence)
Nicotinonitrile	Compound 8f (O-methylated)	PIM-1 Kinase	0.580	Moderate
Nicotinonitrile	Compound 7b (Benzofuran hybrid)	PIM-1 Kinase	0.0189 (18.9 nM)	Superior (High Selectivity)
Standard	Doxorubicin	MCF-7 (Breast Cancer)	2.10	Reference Cytotoxic
Nicotinonitrile	Compound 7h	MCF-7 (Breast Cancer)	1.89	Superior to Doxorubicin

Key Insight: The "Benzofuran-Nicotinonitrile Hybrid" (Compound 7b) demonstrates that fusing the cyanopyridine core with a benzofuran moiety drastically lowers the

into the nanomolar range (18.9 nM), outperforming the standard chemotherapy agent Doxorubicin in cellular assays.

Secondary Analysis: Antimicrobial Efficacy[2][4][5][6][7][8]

While less potent than dedicated antibiotics, nicotinonitrile derivatives offer a unique mechanism of action, potentially useful against resistant strains.

- Standard: Ciprofloxacin (Fluoroquinolone).
- Product: Halogenated 2-amino-3-cyanopyridines.[1]

Experimental Observation: Nicotinonitrile derivatives containing electron-withdrawing groups (e.g., 4-bromophenyl or 4-nitrophenyl at Position 4) exhibit broad-spectrum activity. However, their Minimum Inhibitory Concentration (MIC) values (typically 25-100

) are generally higher than Ciprofloxacin (< 1

).

Conclusion: These derivatives are currently best positioned as lead compounds for multidrug-resistant (MDR) infections rather than direct replacements for first-line antibiotics.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize self-validating checkpoints (e.g., melting point confirmation, TLC monitoring).

Protocol A: One-Pot Microwave-Assisted Synthesis

A green chemistry approach to synthesizing the 2-amino-3-cyanopyridine scaffold.

Reagents:

- Aromatic Aldehyde (e.g., Benzaldehyde, 2 mmol)
- Methyl Ketone (e.g., Acetophenone, 2 mmol)
- Malononitrile (2 mmol)
- Ammonium Acetate (3 mmol)
- Catalyst: None (Solvent-free) or Na₂CaP₂O₇ nanoparticles.

Workflow:

- Charge: Place all reactants in a dry microwave-safe flask.
- Irradiate: Subject the mixture to microwave irradiation (approx. 300W) for 7–9 minutes.

- Validation Checkpoint: Monitor reaction progress via TLC (Eluent: n-hexane/ethyl acetate 10:4). The disappearance of the aldehyde spot indicates completion.
- Work-up: Cool to room temperature. Add cold ethanol (2 mL) to the solid residue.
- Purification: Filter the solid and recrystallize from 95% ethanol.
- Characterization: Confirm structure via IR (look for CN peak at $\sim 2210\text{ cm}^{-1}$) and H-NMR.

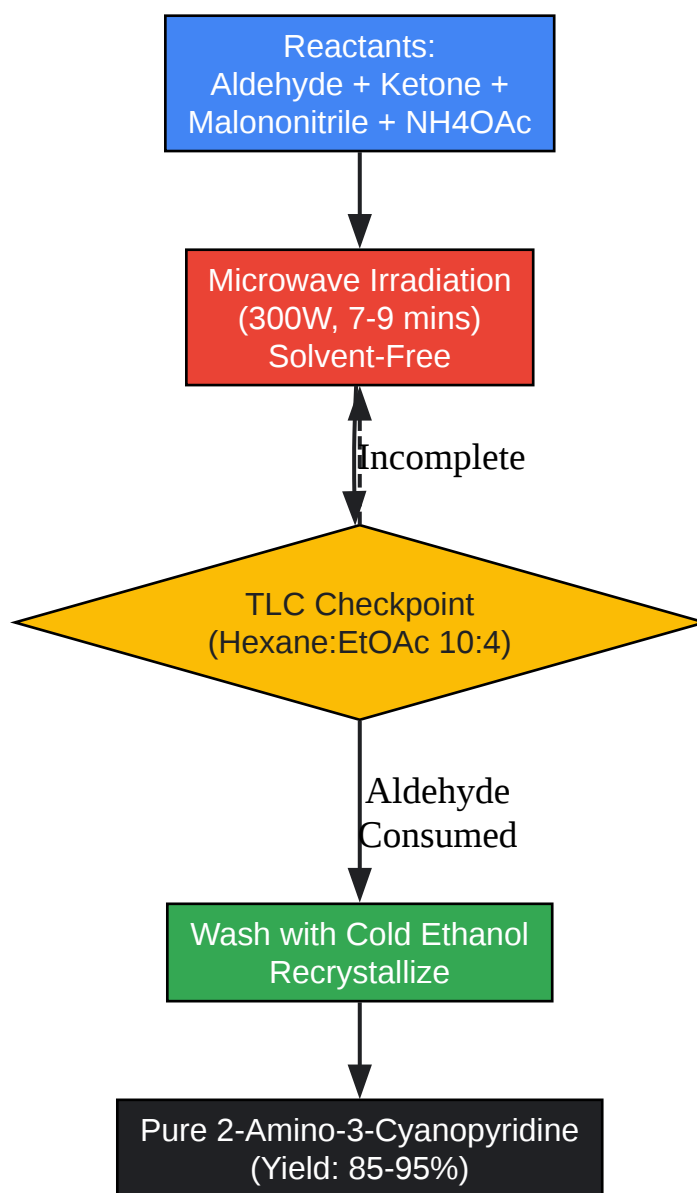
Protocol B: PIM-1 Kinase Inhibition Assay

Method: Radiometric or Fluorescence-Based (e.g., ADP-Glo).

- Preparation: Prepare serial dilutions of the nicotinonitrile derivative in DMSO (0.1 nM to 10).
- Incubation: Mix PIM-1 enzyme, substrate (e.g., S6 peptide), and ATP with the compound. Incubate for 60 mins at room temperature.
- Detection: Add detection reagent (converts ADP to light). Measure luminescence.
- Calculation: Plot % Inhibition vs. Log[Concentration] to determine .
- Validation Checkpoint: Run Staurosporine as a positive control. If Staurosporine deviates $>20\%$ from historical mean (approx. 16-20 nM), invalidate the run.

Visualizations

Synthesis Workflow Diagram



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Figure 2: One-pot microwave-assisted synthesis workflow for high-yield production of nicotinonitrile derivatives.

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